molecular formula C14H9Cl2NO B12655101 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine CAS No. 102830-80-8

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine

Cat. No.: B12655101
CAS No.: 102830-80-8
M. Wt: 278.1 g/mol
InChI Key: OQPYITHHFVRREP-UHFFFAOYSA-N
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Description

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-chloropyridine in the presence of a base and a catalyst to form the desired pyrano[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

102830-80-8

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H9Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-8,13H

InChI Key

OQPYITHHFVRREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl

Origin of Product

United States

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